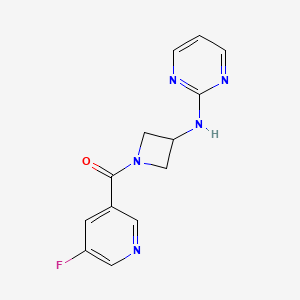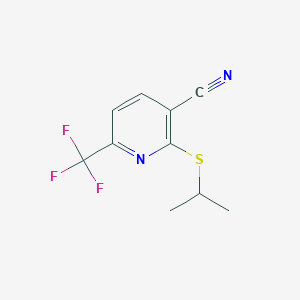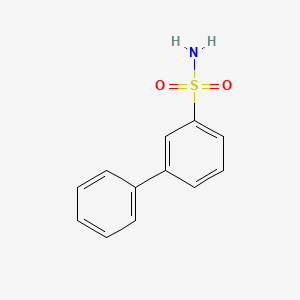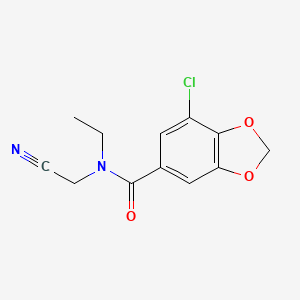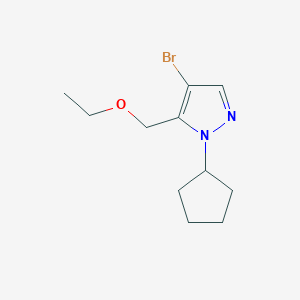
4-bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-1-cyclopentyl-5-(ethoxymethyl)-1H-pyrazole, also known as XH-17, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. XH-17 is a pyrazole derivative that has been synthesized through various methods and has shown promising results in its mechanism of action and physiological effects.
Scientific Research Applications
Brominated Pyrazole Derivatives
- Brominated trihalomethylenones, including compounds similar to 4-bromo-1H-pyrazole, serve as precursors in synthesizing a range of pyrazole derivatives. These compounds have applications in the development of new pharmaceuticals and agrochemicals due to their versatile reactivity (Martins et al., 2013).
Synthesis of Pyrazole Carboxylates
- Indium bromide-catalyzed synthesis of pyrazole-4-carboxylates, which are structurally related to 4-bromo-1H-pyrazole, highlights the compound's role in creating diverse chemical structures with potential bioactivity (Prabakaran et al., 2012).
Tautomerism and Structural Studies
- Research on tautomerism in 4-bromo substituted 1H-pyrazoles provides insights into their structural and electronic properties, which are crucial for their potential applications in material science and pharmaceuticals (Trofimenko et al., 2007).
Pyrazole-Based Synthesis
- The synthesis of various pyrazole derivatives, including 4-bromo-1H-pyrazole, has been explored for their potential use in developing new therapeutic agents and materials with unique properties (Ichikawa et al., 2010).
Antimicrobial Activity
- N-phenylpyrazole derivatives, which could potentially be synthesized from 4-bromo-1H-pyrazole, have shown promising antimicrobial properties, indicating the compound's relevance in developing new antimicrobial agents (Farag et al., 2008).
properties
IUPAC Name |
4-bromo-1-cyclopentyl-5-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O/c1-2-15-8-11-10(12)7-13-14(11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREVESDTVBUKCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=NN1C2CCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(Tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2507812.png)
![N-[2-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]anilino]-2-oxoethyl]-5-methylthiophene-2-carboxamide](/img/structure/B2507813.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(4-methoxyphenoxy)propanamide](/img/structure/B2507818.png)
